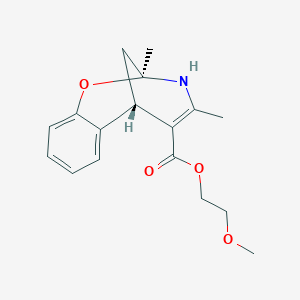![molecular formula C25H22N2O5S2 B11471760 2,4,5-trimethyl-N-[(1Z)-4-oxo-3-[(phenylsulfonyl)amino]naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B11471760.png)
2,4,5-trimethyl-N-[(1Z)-4-oxo-3-[(phenylsulfonyl)amino]naphthalen-1(4H)-ylidene]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1Z)-3-BENZENESULFONAMIDO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of benzenesulfonamide derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties . The unique structure of this compound, featuring both benzenesulfonamide and naphthalene moieties, contributes to its potential in various scientific and industrial applications.
Preparation Methods
The synthesis of N-[(1Z)-3-BENZENESULFONAMIDO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the naphthalene derivative followed by sulfonation and subsequent coupling reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product . Industrial production methods may involve optimization of these conditions to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the sulfonamide group to amines using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its inhibition of carbonic anhydrase IX (CA IX) is achieved through binding to the active site of the enzyme, thereby preventing its normal function . This inhibition can lead to a decrease in tumor growth and proliferation in cancer cells. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
N-[(1Z)-3-BENZENESULFONAMIDO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE can be compared with other benzenesulfonamide derivatives, such as:
N-(pyridin-2-yl)amides: These compounds also exhibit antimicrobial and anticancer activities but differ in their structural features and specific biological targets.
3-bromoimidazo[1,2-a]pyridines: These compounds are known for their medicinal applications and unique chemical reactivity.
The uniqueness of N-[(1Z)-3-BENZENESULFONAMIDO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE lies in its dual functionality, combining the properties of both benzenesulfonamide and naphthalene derivatives, which enhances its potential for diverse applications.
Properties
Molecular Formula |
C25H22N2O5S2 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C25H22N2O5S2/c1-16-13-18(3)24(14-17(16)2)34(31,32)26-22-15-23(25(28)21-12-8-7-11-20(21)22)27-33(29,30)19-9-5-4-6-10-19/h4-15,27H,1-3H3/b26-22- |
InChI Key |
ILMNNBCYNKVBRW-ROMGYVFFSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[4-(benzyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11471677.png)
![7-{2-[(2-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11471693.png)
![2-amino-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B11471705.png)
![8-(4-bromophenyl)-1,3-dimethyl-5-phenyl-1H-pyrimido[5,4-d][1,2]diazepine-2,4(3H,9H)-dione](/img/structure/B11471709.png)
![3-(4-chlorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-5,8-dione](/img/structure/B11471713.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B11471715.png)
![diethyl (6E)-2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate](/img/structure/B11471718.png)
![N-benzyl-2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B11471719.png)
![3-(4-Fluorophenyl)-5-oxo-7-[4-(2-phenylethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11471732.png)
![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B11471739.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11471740.png)

![3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11471752.png)
![7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11471754.png)
